molecular formula C7H6ClNO2 B1630819 5-Chloro-2-nitrotoluene CAS No. 5367-28-2

5-Chloro-2-nitrotoluene

Cat. No.: B1630819
CAS No.: 5367-28-2
M. Wt: 171.58 g/mol
InChI Key: NSMZCUAVEOTJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-nitrotoluene (CAS: 5367-28-2) is a chlorinated nitroaromatic compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . Structurally, it consists of a toluene backbone with a chlorine atom at the 5-position and a nitro group (-NO₂) at the 2-position (Figure 1). This compound is a yellowish crystalline solid with a melting point of 27–30°C and a density of 1.32 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-nitrotoluene can be synthesized through the nitration of 2-chlorotoluene. The nitration process involves the reaction of 2-chlorotoluene with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature. The reaction typically proceeds as follows: [ \text{CH}_3\text{C}_6\text{H}_4\text{Cl} + \text{HNO}_3 \rightarrow \text{CH}_3\text{C}_6\text{H}_3(\text{NO}_2)\text{Cl} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of 2-nitrotoluene. This process is carried out in a reaction kettle where 2-nitrotoluene is mixed with a catalyst and chlorine gas is introduced at a temperature range of 25 to 85 degrees Celsius. The reaction is monitored until the desired conversion is achieved, followed by cooling and rectification to isolate the product .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 5-chloro-2-aminotoluene. This is typically achieved using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group. Common reagents for these reactions include sodium methoxide or potassium hydroxide.

    Oxidation: Although less common, this compound can be oxidized under strong conditions to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol, or potassium hydroxide in ethanol.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Reduction: 5-Chloro-2-aminotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-Chloro-2-nitrobenzoic acid.

Scientific Research Applications

Synthesis and Intermediate Role

5-Chloro-2-nitrotoluene is often utilized as an intermediate in the synthesis of more complex organic molecules. Notably, it serves as a precursor for various derivatives, including:

  • Ortho-Toluidine
  • 2-Amino-4-chlorotoluene
  • 2-Amino-6-chlorotoluene

These derivatives have significant roles in the production of dyes, pharmaceuticals, and agrochemicals .

Pharmaceutical Applications

One of the prominent applications of this compound is in the pharmaceutical industry. It is recognized as an intermediate in the synthesis of tolvaptan, a selective vasopressin V2-receptor antagonist used for treating hyponatremia associated with conditions such as heart failure and cirrhosis. The structural characteristics of this compound allow it to participate effectively in reactions leading to the formation of tolvaptan .

Case Study: Tolvaptan Synthesis

In a study focusing on the synthesis of tolvaptan, researchers highlighted the role of this compound as a critical intermediate. The process involves several steps where this compound undergoes functional group transformations to yield the final pharmaceutical product .

Agrochemical Applications

Beyond pharmaceuticals, this compound is also valuable in agrochemical formulations. Its derivatives are used in creating herbicides and pesticides that target specific plant species while minimizing harm to others. This selectivity is crucial for sustainable agricultural practices.

Toxicological Studies

Research has indicated potential health risks associated with exposure to nitrotoluenes, including this compound. Studies have shown that prolonged exposure can lead to carcinogenic effects in laboratory animals. For instance, a study on rats indicated increased incidences of tumors associated with high-dose exposure to nitrotoluenes, emphasizing the need for careful handling and regulation .

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitrotoluene and its derivatives involves interactions with various molecular targets. For instance, its reduction product, 5-chloro-2-aminotoluene, can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 2-Chloro-5-nitrotoluene (CAS: 13290-74-9)

  • Structure : Chlorine at 2-position, nitro group at 5-position.
  • Molecular weight : 171.58 g/mol (identical to 5-Chloro-2-nitrotoluene) .
  • Properties : Higher reactivity in electrophilic substitution due to nitro group's meta-directing effect.
  • Applications : Less commonly used in polymer synthesis but relevant in agrochemical intermediates .

(b) 6-Chloro-2-nitrotoluene (CAS: 473-XX-XX)

  • Structure : Chlorine at 6-position, nitro group at 2-position.
  • Properties : Lower melting point (23–25°C ) compared to this compound .
  • Reactivity : Steric hindrance from the adjacent substituents reduces reactivity in cross-coupling reactions .

Functional Group Variants

(a) 5-Chloro-α,α,α-trifluoro-2-nitrotoluene (CAS: 118-83-2)

  • Structure : Trifluoromethyl (-CF₃) group replaces the methyl (-CH₃) in this compound.
  • Molecular weight : 223.58 g/mol.
  • Properties : Enhanced electron-withdrawing effects from -CF₃ improve thermal stability but increase toxicity (WGK 3 hazard classification) .
  • Applications : Specialized fluorinated polymers and pharmaceuticals .

(b) 4-Chloronitrobenzene (CAS: 100-00-5)

  • Structure : Lacks the methyl group of toluene, with chlorine and nitro groups on benzene.
  • Molecular weight : 157.55 g/mol.
  • Reactivity : Faster nitration rates due to absence of steric hindrance from methyl .
  • Applications : Dye and pesticide synthesis .

Halogenated Nitrotoluene Derivatives

(a) 3-Chloro-4-nitrotoluene (CAS: 38939-88-7)

  • Structure : Chlorine at 3-position, nitro at 4-position.
  • Properties : Higher solubility in polar solvents due to para-nitro orientation.
  • Applications : Intermediate in explosive formulations .

(b) 2-Nitro-3-chlorotoluene (CAS: 5367-26-0)

  • Structure : Chlorine at 3-position, nitro at 2-position.
  • Reactivity: Limited use in polymerization due to ortho-substitution challenges .

Comparative Data Table

Compound CAS Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound 5367-28-2 171.58 27–30 Polyimides, organic synthesis
2-Chloro-5-nitrotoluene 13290-74-9 171.58 Not reported Agrochemicals
5-Chloro-α,α,α-trifluoro-2-nitrotoluene 118-83-2 223.58 23–25 Fluorinated polymers
4-Chloronitrobenzene 100-00-5 157.55 51–53 Dyes, pesticides

Research Findings and Reactivity Trends

  • Polymer Compatibility : this compound's methyl group enhances compatibility with cardo polyimides, improving gas separation efficiency compared to 4-chloronitrobenzene .
  • Synthetic Utility : In Pd-catalyzed reactions, this compound exhibits moderate yields (71%) in trifluoromethylation, whereas 2-Chloro-5-nitrotoluene shows lower efficiency due to electronic effects .
  • Safety Profile : this compound has acute oral toxicity (LD₅₀: 300 mg/kg) and requires stringent handling (dust masks, gloves) , while trifluoro analogs pose higher environmental risks (WGK 3) .

Biological Activity

5-Chloro-2-nitrotoluene (C7H6ClNO2) is a nitro-substituted aromatic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, toxicological data, and potential applications in medicinal chemistry.

This compound is characterized by its chlorinated and nitro groups attached to a toluene backbone. The presence of these functional groups significantly influences its reactivity and biological interactions.

Molecular Structure

PropertyValue
Molecular FormulaC7H6ClNO2
Molecular Weight173.58 g/mol
Melting Point18.1 °C
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that compounds with nitro groups, including this compound, showed effectiveness against various bacterial strains, particularly Streptococcus mutans, with notable minimum inhibitory concentrations (MIC) . The presence of the nitro group is crucial for this activity, as modifications to this group significantly reduce efficacy.

Anti-Inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Nitro-substituted compounds often inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Recent studies have explored the potential of this compound in cancer therapy. It has been shown to target oncogenic microRNAs (miRNAs), which play a critical role in cancer progression. For instance, conjugates containing this compound have demonstrated a binding affinity to miR-27a, leading to reduced levels of mature miRNA and subsequent inhibition of cancer cell proliferation . This highlights its potential utility in developing novel anticancer therapies.

HIV Inhibition

This compound has also been evaluated for its antiviral properties, particularly against HIV-1. Derivatives synthesized from this compound exhibited potent inhibitory activity against HIV replication in cell lines, with minimal cytotoxicity observed at nanomolar concentrations . This positions it as a promising candidate for further research in antiviral drug development.

Toxicological Profile

Despite its therapeutic potential, the toxicological aspects of this compound warrant careful consideration. According to the NIOSH occupational exposure banding process, chemicals like this compound are assessed for various health endpoints including carcinogenicity and reproductive toxicity . The findings indicate that while it may pose certain health risks at high exposure levels, further research is needed to establish safe usage guidelines.

Occupational Exposure Limits

The compound has been classified under specific exposure bands based on its toxicity profile. The assessment considers multiple routes of exposure (inhalation, dermal) and categorizes the chemical into bands that define safe concentration ranges for occupational exposure .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Chloro-2-nitrotoluene with high purity?

  • Methodological Answer : High-purity synthesis typically involves nitration and chlorination of toluene derivatives under controlled conditions. Key steps include:

  • Using 2-chlorotoluene as a starting material and nitrating it with a mixture of nitric and sulfuric acids at low temperatures (0–5°C) to minimize side reactions .
  • Purification via recrystallization using ethanol or methanol to achieve >98% purity, as validated by GC or HPLC analysis .
  • Ensuring anhydrous conditions to prevent hydrolysis of intermediates, particularly during chlorination steps .

Q. How can researchers characterize the structural and purity attributes of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H NMR and 13^13C NMR to verify substituent positions (e.g., methyl, nitro, and chloro groups). For example, the methyl group in this compound appears as a singlet at ~2.5 ppm in 1^1H NMR .
  • Purity Analysis : Employ gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Cross-reference retention times with certified standards (e.g., Sigma-Aldrich or TCI) .
  • Thermal Properties : Determine melting points (lit. range: 23–25°C) using differential scanning calorimetry (DSC) .

Q. What are the critical considerations for purifying this compound to meet analytical standards?

  • Methodological Answer :

  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to balance yield and purity. Monitor crystal formation under slow cooling to avoid impurities .
  • Column Chromatography : Use silica gel with non-polar eluents (e.g., hexane/ethyl acetate) for small-scale purification. Validate purity via thin-layer chromatography (TLC) .
  • Storage : Store purified samples in amber vials under inert gas (N2_2 or Ar) to prevent degradation by light or moisture .

Advanced Research Questions

Q. How does this compound function as a precursor in synthesizing advanced polyimides for gas separation membranes?

  • Methodological Answer :

  • Monomer Design : React this compound with diamines (e.g., phenolphthalein-based monomers) to form nitro-substituted polyimide precursors. The nitro group enhances chain rigidity, improving gas selectivity .
  • Post-Synthesis Modification : Reduce nitro groups to amines using hydrazine hydrate/Pd-C catalysis, enabling crosslinking via thermal oxidation. This increases membrane stability and CO2_2/CH4_4 selectivity .
  • Performance Testing : Evaluate gas permeability using mixed-gas feeds (e.g., 50:50 CO2_2/CH4_4) at varying pressures and temperatures .

Q. What computational approaches are used to predict the vibrational spectra and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry at the B3-LYP/6-31G(d) level to calculate harmonic vibrational frequencies. Apply scaling factors (e.g., 0.961 for B3-LYP) to align theoretical IR spectra with experimental data .
  • Reactivity Analysis : Use Fukui indices to identify electrophilic/nucleophilic sites. The nitro group at position 2 and chloro at position 5 are key reactive centers for substitution reactions .
  • Solvent Effects : Simulate solvation models (e.g., PCM or SMD) to predict reaction pathways in polar aprotic solvents like DMF .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Experimental Replication : Standardize cytotoxicity assays (e.g., MTT or CCK-8) using identical cell lines (e.g., HeLa or HepG2) and exposure times. Note that EC50_{50} values vary with solvent choice (DMSO vs. ethanol) .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites. For example, nitro-reduction products may exhibit differing toxicities compared to the parent compound .
  • Statistical Meta-Analysis : Apply multivariate regression to published datasets, controlling for variables like purity (>98%), solvent residuals, and incubation conditions .

Properties

IUPAC Name

4-chloro-2-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMZCUAVEOTJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201912
Record name Benzene, 1-chloro-3-methyl-4-nitro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5367-28-2
Record name 4-Chloro-2-methyl-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5367-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toluene, 5-chloro-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-3-methyl-4-nitro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Concentrated nitric acid (16 mL) was slowly added, at 0° C., to a solution of 3-chlorotoluene (3 mL, 25.4 mmol) and concentrated sulfuric acid (6 mL) in glacial acetic acid (20 mL) and the resulting mixture was stirred for 24 hours allowing the temperature to rise until room temperature. The reaction mixture was then poured into ice-water and partitioned between water and diethyl ether. The aqueous phase was separated and extracted twice with diethyl ether; the combined organic extracts were washed with water and brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The yellow oily residue was purified on a silica gel plug and twice by flash chromatography to give 1.22 g (14% yield) of 2-chloro-4-methyl-1-nitro-benzene as a yellow oil and 3.39 g (39% yield) of 4-chloro-2-methyl-1-nitro-benzene.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Chloro-2-nitrotoluene
5-Chloro-2-nitrotoluene
5-Chloro-2-nitrotoluene
5-Chloro-2-nitrotoluene
5-Chloro-2-nitrotoluene
5-Chloro-2-nitrotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.